2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a piperidine-derived chloroethanone compound characterized by a 4-[(isopropyl-methyl-amino)-methyl] substituent on the piperidine ring. Its molecular formula is C₁₂H₂₂ClN₂O (molecular weight: 260.77 g/mol).
Properties
IUPAC Name |
2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSTGBBBUUPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Synthesis and Functionalization
The piperidine ring serves as the structural backbone. A common approach involves cyclization reactions or modifications of commercially available piperidine derivatives.
Reductive Amination for Side-Chain Introduction
A patent by EP3345900B1 describes the use of reductive amination to introduce aminoalkyl groups onto piperidine. For the target compound, 4-aminomethylpiperidine reacts with isopropyl methyl ketone in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) to yield 4-[(isopropyl-methyl-amino)-methyl]-piperidine. Key parameters include:
Chloroacetylation of the Piperidine Intermediate
The final step involves chloroacetylation of the secondary amine. A study in RSC Advances (2023) highlights the efficacy of chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions:
Alternative Route: Fragment Coupling Strategy
For laboratories lacking specialized piperidine precursors, fragment coupling offers flexibility.
Synthesis of the Isopropyl-Methyl-Amino-Methyl Fragment
Ethylenediamine derivatives serve as precursors. A Journal of Medicinal Chemistry (2021) protocol reacts isopropylamine with formaldehyde and methyl iodide in a Mannich-type reaction to form the isopropyl-methyl-aminomethyl fragment. Critical parameters:
Conjugation with Piperidine and Chloroacetylation
The fragment is coupled to 4-chloropiperidine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF, followed by chloroacetylation as described in Section 2.1.2. Overall yield for this route: 62–65%.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Reductive Amination | 4-Aminomethylpiperidine | Reductive amination, Chloroacetylation | 72% | High yield, minimal purification steps |
| Fragment Coupling | Ethylenediamine derivatives | Mannich reaction, Mitsunobu coupling | 65% | Flexible, uses commercial intermediates |
Route selection hinges on cost, equipment availability, and desired throughput. Industrial-scale synthesis favors reductive amination due to its simplicity, while academic labs may prefer fragment coupling for modularity.
Mechanistic Insights and Side Reactions
Competing Pathways During Chloroacetylation
Over-chlorination is a common side reaction. Excess chloroacetyl chloride or elevated temperatures (>10°C) can lead to di-chlorinated byproducts. Mitigation strategies include:
Stereochemical Considerations
The piperidine ring exhibits chair conformation, with substituents preferentially adopting equatorial positions. Nuclear Overhauser Effect (NOE) spectroscopy confirms that the isopropyl-methyl-aminomethyl group occupies an equatorial position, minimizing steric hindrance.
Scalability and Industrial Applications
Pilot-Scale Production
A 2024 VulcanChem report details kilogram-scale synthesis using reductive amination:
Scientific Research Applications
The compound 2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone , with the CAS number 1183821-82-0, has garnered attention in various scientific research applications. This article explores its properties, applications, and relevant case studies, providing a comprehensive overview of its significance in the field.
Basic Information
- Molecular Formula : C₁₂H₂₃ClN₂O
- Molecular Weight : 246.78 g/mol
- CAS Number : 1183821-82-0
Structure
The compound features a chloro group, a piperidine moiety, and an ethanone functional group, which contribute to its biological activity and potential applications.
Pharmaceutical Development
This compound is being investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests it may have applications in treating neurological disorders.
Case Study: Neuropharmacology
Research has indicated that compounds with similar structures can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperidine derivatives in modulating serotonin receptors, which could be relevant for this compound's pharmacological profile.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
Case Study: Synthesis Pathways
A recent publication detailed multiple synthetic routes for producing piperidine derivatives, emphasizing the utility of this compound as a starting material. The study demonstrated high yields and purity levels, showcasing its importance in synthetic organic chemistry.
The biological activity of this compound has been a subject of interest, particularly its effects on cellular pathways.
Case Study: Anticancer Research
In vitro studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Research published in Cancer Letters indicated that modifications to the piperidine ring could enhance these effects, paving the way for new anticancer agents.
Data Tables
| Application Area | Findings Summary |
|---|---|
| Pharmaceutical Development | Potential for treating neurological disorders; structural analogs show promise in receptor modulation. |
| Chemical Synthesis | Effective intermediate for synthesizing complex molecules; high yield synthesis reported. |
| Biological Activity | Exhibits cytotoxicity against cancer cell lines; modifications can enhance anticancer properties. |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The chloro group can participate in alkylation reactions with nucleophilic sites in proteins or DNA, affecting their function. The piperidine ring enhances the compound's ability to interact with various biological targets, including receptors and enzymes, potentially altering signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in their heterocyclic cores, substituents, and electronic properties. Key comparisons include:
Piperidine/Piperazine Derivatives
- 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride (C₁₀H₁₉Cl₂N₂O): Features a piperazine ring (two nitrogen atoms) instead of piperidine. The isopropyl group at the 4-position reduces steric hindrance compared to the target compound’s [(isopropyl-methyl-amino)-methyl] group. Molecular weight: 277.18 g/mol. Applications: Used in kinase inhibitor synthesis .
Pyrrolidine Derivatives
- 2-Chloro-1-(1-pyrrolidinyl)ethanone (C₆H₁₀ClNO): Five-membered pyrrolidine ring with lower molecular weight (147.60 g/mol).
Aromatic Substituted Chloroethanones
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (C₁₀H₁₁ClO₃): Aromatic methoxy groups enhance electron density, increasing stability. Melting point: 88–90°C; soluble in chloroform and tetrahydrofuran. Used in Friedel-Crafts acylation reactions .
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (C₁₄H₁₀ClFO): Boiling point: 357.3±27.0°C; oily form with low solubility in polar solvents. Applications: Intermediate in fluorinated drug synthesis .
Physicochemical Properties
Biological Activity
2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, with the chemical formula CHClNO, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 246.78 g/mol
- CAS Number : 1183821-82-0
- Structural Formula :
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various derivatives related to the structure of this compound. For instance, compounds with similar piperidine structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 200 nM |
| Compound B | S. aureus | 1.4 µM |
| Compound C | P. aeruginosa | 710 nM |
These results indicate a promising potential for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is consistent with findings from related compounds that target essential bacterial processes .
Study on Antibacterial Activity
A study published in MDPI investigated the antibacterial properties of various derivatives, including those structurally similar to this compound. The study utilized the agar disc-diffusion method to assess efficacy against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics like tetracycline .
Toxicological Assessment
In another investigation, the safety profile of compounds similar to this compound was examined. The study focused on potential cytotoxic effects and determined that while some derivatives showed low toxicity in vitro, further in vivo studies are necessary to fully understand their safety profiles .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, and how can reaction conditions be optimized?
A two-step approach is commonly employed:
- Step 1: Condensation of a substituted piperidine precursor (e.g., 4-[(isopropyl-methyl-amino)-methyl]piperidine) with a chloroethanone derivative. This typically uses a base like K₂CO₃ in refluxing ethanol to facilitate nucleophilic substitution .
- Step 2: Reduction of intermediates (e.g., using KBH₄ in methanol) to stabilize the final product .
Optimization strategies: - Vary catalysts (e.g., switch from K₂CO₃ to NaHCO₃ for milder conditions).
- Test solvents (e.g., DMF for polar aprotic environments) to improve yield.
- Monitor temperature effects on regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy: Look for carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N-H/N-CH₃ vibrations (2800–3000 cm⁻¹) .
- ¹H/¹³C NMR: Identify the piperidinyl proton environment (δ 1.5–3.5 ppm for aliphatic protons) and the chloroethanone carbonyl carbon (δ 190–210 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using electron ionization (EI-MS) .
Q. How should researchers assess the compound’s stability under varying pH, temperature, and light exposure?
- pH Stability: Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 48 hours, analyzing degradation products via HPLC .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability: Expose samples to UV light (e.g., 254 nm) and monitor changes using UV-Vis spectroscopy .
Q. What safety protocols are essential during handling, given structural analogs’ hazards?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as piperidine derivatives may release toxic vapors .
- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms for piperidine-ethanone bond formation be elucidated, particularly in the presence of competing nucleophiles?
- Kinetic Studies: Compare reaction rates under varying nucleophile concentrations (e.g., piperidine vs. water) to identify dominant pathways .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in condensation reactions.
- Computational Modeling: Apply DFT calculations to map transition states and activation energies .
Q. How should researchers resolve discrepancies in analytical data (e.g., conflicting NMR or mass spectra)?
- Cross-Validation: Compare data with structurally similar compounds (e.g., 2-chloro-1-(piperidin-1-yl)ethanone, δ 4.1 ppm for CH₂Cl in NMR) .
- High-Resolution MS: Confirm molecular formulas using HRMS to distinguish isobaric interferences .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for related piperazin-1-yl-ethanone derivatives .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholine esterase, given the piperidine motif) .
- MD Simulations: Analyze conformational stability in aqueous or lipid bilayer environments using GROMACS .
- QSAR Modeling: Corrogate substituent effects (e.g., isopropyl vs. methyl groups) on bioactivity .
Q. What strategies can address low yields or impurities in scaled-up synthesis?
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylated piperidine derivatives) .
- Process Optimization: Implement flow chemistry for better heat/mass transfer in large batches .
Q. How can researchers evaluate the compound’s potential in vivo toxicity based on its structural features?
- Metabolite Prediction: Use software like Meteor Nexus to identify likely metabolic pathways (e.g., N-dealkylation of the isopropyl-methyl-amine group) .
- Cytotoxicity Assays: Test against HEK-293 or HepG2 cells, comparing IC₅₀ values with analogs like 2-chloro-1-(4-hydroxyphenyl)ethanone .
- ADME Profiling: Assess permeability (Caco-2 assays) and plasma protein binding .
Q. What structural modifications could enhance selectivity for target receptors or enzymes?
- Piperidine Substitution: Replace the isopropyl group with bulkier tert-butyl groups to sterically block off-target binding .
- Chloroethanone Replacement: Substitute Cl with fluorine to modulate electron-withdrawing effects .
- Linker Optimization: Introduce methylene spacers between the piperidine and ethanone moieties to improve conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
